Relevance: While Sumatriptan does not share direct structural similarity with N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide, it serves as a reference point within the broader context of migraine treatment. The paper highlights the evolution of drug discovery efforts from non-selective agents like Sumatriptan to more selective compounds targeting specific serotonin receptor subtypes, particularly the 5-HT1F receptor, for improved efficacy and safety profiles.
Relevance: Although not directly analogous in structure to N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide, this compound highlights the progression towards more selective 5-HT1F receptor agonists. This emphasizes the importance of structural modifications in optimizing drug candidates for specific receptor subtypes, aiming for enhanced therapeutic benefits and reduced off-target effects. This is relevant because N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide also appears to be designed for selectivity within the serotonin receptor family.
Relevance: This compound exhibits structural similarities to N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide, specifically the presence of a substituted piperidine ring. This shared feature suggests that both compounds might have been explored in the context of similar drug discovery programs targeting serotonin receptors, likely due to the prevalence of piperidine moieties in known serotonergic ligands.
Relevance: This compound shares a core structure with N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide, notably the N-benzyl-4-piperidinyl moiety. Both compounds incorporate this structural element, suggesting they may have been investigated for their interactions with targets that bind or are modulated by similar pharmacophores, even if their ultimate therapeutic applications differ.
N-(4-Cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-Benzyl-4-(2-diphenyl)-1-piperazinehexanamide
Relevance: These compounds, while not directly structurally analogous to N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide, emphasize the importance of exploring different chemical classes as potential modulators of serotonin receptors. This is particularly relevant because the target compound also appears designed for interacting with the serotonin receptor family, albeit likely with different subtype selectivity profiles than these arylpiperazine derivatives. The variation in structures explored underscores the diversity of chemical scaffolds that can be leveraged to achieve desired pharmacological effects at specific serotonin receptor subtypes.
Relevance: This compound, while structurally distinct from N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide, highlights the diverse therapeutic applications of compounds containing benzyl and propanamide moieties. The presence of these shared structural elements suggests that variations on these core structures might be explored for a range of medicinal chemistry applications, even if their ultimate pharmacological targets and activities diverge significantly.
(R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides and -salicylamides
Relevance: These compounds, while structurally distinct from N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide, underscore the importance of stereochemistry in drug design. The research demonstrates that the (R)-enantiomers of these compounds exhibit significantly higher affinity for the D2 receptor compared to their corresponding (S)-enantiomers, highlighting the need to consider stereochemical aspects when designing and optimizing novel therapeutics. This is relevant because N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide also contains chiral centers, and its biological activity might be significantly influenced by its specific stereochemical configuration.
(1S,2R,4R)-N,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-amine (Mecamylamine), N-(2.6-Dimethylphenylcarbamoylmethyl)triethylammonium Bromide (QX-314), and 2-(Dimethylamino)ethyl 4-(Butylamino)benzoate (Tetracaine)
Relevance: Though structurally dissimilar to N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide, these compounds underscore the importance of investigating the mechanism of action for compounds targeting the same receptor family. Although they all act as α7 nAChR antagonists, their distinct modes of action highlight that even within a specific receptor target class, there can be diverse binding sites and mechanisms of modulation. This highlights the need for detailed pharmacological characterization to fully understand a compound's interaction with its target and its potential therapeutic implications.
Bis-(2,2,6,6-tetramethyl-4-piperidinyl) Sebacate (BTMPS), 2,2,6,6-Tetramethylpiperidin-4-yl Heptanoate (TMPH), and 1,2,4,5-Tetra-{5-[1-(3-benzyl)pyridinium]pent-1-yl}benzene Tetrabromide (tkP3BzPB)
Relevance: Though not structurally similar to N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide, the varied effects of these α7 nAChR antagonists, despite their shared target, emphasize the need to consider multiple factors beyond just structural similarity when assessing related compounds. These factors include the size and reversibility of binding, the specific mechanism of action, and the potential for off-target effects or unexpected downstream consequences, all of which can significantly impact a compound's overall pharmacological profile and therapeutic potential.
Trelagliptin Succinate
Relevance: This compound, while structurally dissimilar to N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide, underscores the prevalence and therapeutic relevance of piperidine rings in drug design. Although targeting different therapeutic areas, the incorporation of a substituted piperidine ring within Trelagliptin highlights the versatility of this moiety in medicinal chemistry, suggesting that it might be a common structural feature in compounds designed to interact with various biological targets, including those beyond serotonin and acetylcholine receptors.
(−)-N-[(1R,4S,5S,7R)-5-(3-Hydroxyphenyl)-4-methyl-2-(3-phenylpropyl)-2-azabicyclo[3.3.1]non-7-yl]-3-(1-piperidinyl)propanamide (KAA-1) and Analogues
Relevance: Though structurally distinct from N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide, this series of compounds highlights the significant impact that even subtle structural modifications can have on a compound's pharmacological profile. The systematic exploration of different substituents and their influence on receptor affinity and selectivity provides valuable insights for drug discovery, emphasizing the iterative nature of optimizing lead compounds for desired biological activity and therapeutic potential.
Relevance: These compounds highlight the use of substituted piperidine rings in medicinal chemistry, a structural feature also present in N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide. The incorporation of this moiety suggests a shared understanding of its potential for interacting with biological targets, and while the specific targets and therapeutic applications may differ, the shared structural element implies a commonality in their design principles.
Relevance: ER-3826 shares a core structure with N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide, particularly the N-benzyl-4-piperidinyl moiety, suggesting they might have been developed through similar drug discovery efforts. The presence of this common structural motif indicates that both compounds were likely designed to interact with targets that recognize or are modulated by this specific pharmacophore. The variation in their structures beyond this shared element suggests that they were tailored for different therapeutic applications and likely interact with distinct biological targets.
ADS-003
Relevance: While ADS-003 does not have a direct structural similarity to N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide, it, along with other related compounds in its class, demonstrates the successful application of flexible 3-(amino)propyloxy analogs as alternatives to the more rigid 4-hydroxypiperidine moiety often found in H3 receptor antagonists. This suggests that alternative pharmacophores can achieve similar or even improved activity and selectivity profiles at the H3 receptor, highlighting the importance of exploring diverse chemical scaffolds in drug design. This finding might be relevant to N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide if it was part of a research program exploring H3 receptor modulators, implying that modifications incorporating flexible analogs could be considered for optimizing its pharmacological properties.
Relevance: Naratriptan shares a notable structural resemblance to N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide, particularly the presence of a 1-methyl-4-piperidinyl group linked to a sulfonamide moiety. This structural similarity suggests that both compounds were designed based on similar pharmacophoric principles, potentially targeting related biological targets, with the serotonin receptor family being a likely candidate. This shared structural element might contribute to their binding affinity and selectivity for specific serotonin receptor subtypes, making them valuable tools for studying these receptors and exploring their therapeutic potential.
5-novel pyrrolyl-2-pyridyl methyl sulfinyl
Relevance: While these compounds do not share a direct structural similarity with N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide, they underscore the pharmacological relevance of incorporating heterocyclic moieties, such as pyrrole, pyridine, and sulfonyl groups, into drug design. These heterocycles are often found in compounds with diverse biological activities, suggesting they can contribute to favorable interactions with various biological targets. Although the specific targets and mechanisms of action might differ, the presence of these heterocycles in both this class of compounds and N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide hints at the potential for exploring similar chemical space in the search for novel therapeutics.
Relevance: Although structurally distinct from N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide, both compounds share a common structural motif: a propanamide group connected to a larger aromatic system. This suggests a potential convergence in their design strategies. The presence of the propanamide moiety could contribute to their binding affinity or selectivity for specific receptor subtypes. Further analysis of their structures and biological activities might reveal additional insights into the pharmacophoric features essential for their respective target interactions.
Relevance: While U50488 does not share direct structural similarities with N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide, it underscores the stringent structural requirements for potent activity at the κ-opioid receptor. The research highlights the importance of the N-methyl-N-arylacetamido group in U50488 for its chi-selectivity. Any significant deviation from this pharmacophore, such as those seen in the N-benzyl, N-(2-phenylethyl), and N-(3-phenylpropyl) derivatives tested, leads to a substantial loss of analgesic activity. This emphasizes the need for precise structural features in designing effective κ-opioid receptor modulators.
Substituted 2,5-diaminomethyl-1H-pyrroles
Relevance: Although not structurally analogous to N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide, the diversity of substituents explored in this series highlights the importance of systematic structural modifications in drug discovery. By varying substituents on the pyrrole ring and the amine nitrogen atoms, researchers can fine-tune the physicochemical properties of these compounds, influencing their solubility, lipophilicity, and ultimately their interactions with biological targets. This approach allows for the exploration of a wide range of chemical space, increasing the chances of identifying novel compounds with desired biological activities.
Relevance: While these compounds do not share direct structural similarities with N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide, they highlight the growing interest in developing small molecule inhibitors of specific protein kinases, like IKK-beta, for therapeutic intervention. The diverse range of substituents explored in this series underscores the importance of structure-activity relationship (SAR) studies in optimizing potency, selectivity, and pharmacokinetic properties. This approach allows researchers to identify key structural features responsible for target binding and to develop more effective and targeted therapies.
Lactamide Derivatives
Relevance: While not structurally analogous to N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide, these lactamide derivatives highlight the importance of exploring diverse chemical scaffolds for potential synergistic effects. Combining structurally distinct compounds with known biological activities can lead to improved efficacy, reduced toxicity, or the emergence of novel therapeutic properties.
Relevance: While these compounds do not share direct structural similarities with N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide, they emphasize the breadth of applications for organic compounds in different fields. While N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide has potential pharmacological applications, the cis-alkoxyspirocyclic biphenyl-substituted acid derivatives are relevant in the context of agriculture and pest control. This comparison highlights the diverse uses of organic chemistry and the importance of exploring various structural motifs for different purposes.
Selective Butyrylcholinesterase Inhibitors
Relevance: While the specific structures of these inhibitors might differ significantly from N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide, they highlight a common theme in medicinal chemistry: targeting enzymes involved in neurotransmitter metabolism. In this case, the focus is on inhibiting BChE to enhance cholinergic signaling. Although N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide's specific target is not defined within the provided context, the convergence on modulating neurotransmitter levels suggests a shared interest in potentially addressing neurological or psychiatric conditions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.